6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole
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Overview
Description
6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a bromine atom attached to a benzo[d]thiazole ring, which is further connected to a 3,4-dihydroisoquinoline moiety
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of benzolactams as dopamine d3 receptor ligands .
Mode of Action
It is known that similar compounds interact with their targets, such as the dopamine d3 receptors, to induce changes in cellular activity .
Biochemical Pathways
Related compounds have been used in the synthesis of mk2-inhibitors, which are known to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells .
Pharmacokinetics
It is known that similar compounds are solid at room temperature , which may influence their absorption and distribution.
Result of Action
Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole typically involves multi-step organic reactionsKey reagents used in these steps include bromine, triethylamine, and various solvents like dichloromethane and tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]thiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzo[d]thiazole compounds .
Scientific Research Applications
6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3,4-dihydroisoquinolin-1(2H)-one
- 6-bromo-3,4-dihydroquinolin-2(1H)-one
- 6-bromo-1,2,3,4-tetrahydroisoquinoline
Uniqueness
Compared to these similar compounds, 6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole stands out due to its unique combination of the benzo[d]thiazole and 3,4-dihydroisoquinoline moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c17-13-5-6-14-15(9-13)20-16(18-14)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQZPGZPJJQBKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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